N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2,3,4-trimethoxybenzenesulfonamide
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Overview
Description
N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2,3,4-trimethoxybenzenesulfonamide is a complex organic compound that features a pyrimidine ring substituted with a fluorophenoxy group and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2,3,4-trimethoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 2-fluorophenol with a pyrimidine derivative under basic conditions to form the fluorophenoxy-pyrimidine intermediate. This intermediate is then reacted with 2,3,4-trimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2,3,4-trimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield aldehydes or carboxylic acids, while substitution of the fluorine atom could result in various substituted phenoxy derivatives.
Scientific Research Applications
N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2,3,4-trimethoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving sulfonamide groups.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Possible applications in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2,3,4-trimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or receptors. The fluorophenoxy and pyrimidine moieties may also contribute to its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine: Shares the pyrimidine core but has different substituents.
2-(Pyridin-2-yl)pyrimidine derivatives: Similar pyrimidine structure with different functional groups.
Uniqueness
N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2,3,4-trimethoxybenzenesulfonamide is unique due to the combination of its fluorophenoxy and trimethoxybenzenesulfonamide groups, which confer distinct chemical and biological properties compared to other pyrimidine derivatives .
Properties
IUPAC Name |
N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2,3,4-trimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O6S/c1-26-15-8-9-16(18(28-3)17(15)27-2)30(24,25)23-12-10-21-19(22-11-12)29-14-7-5-4-6-13(14)20/h4-11,23H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMKXSVIBMFZIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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